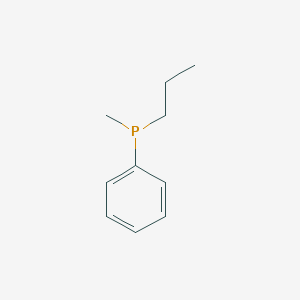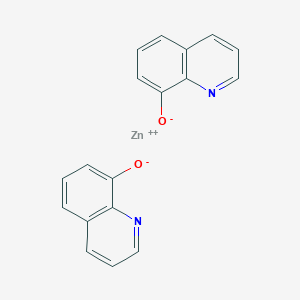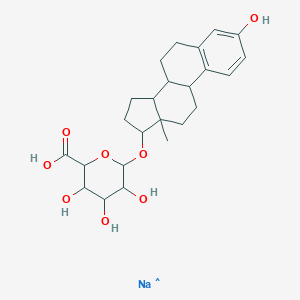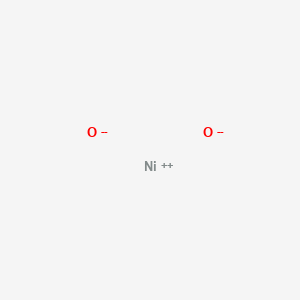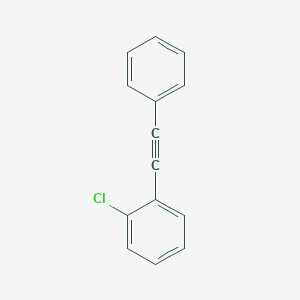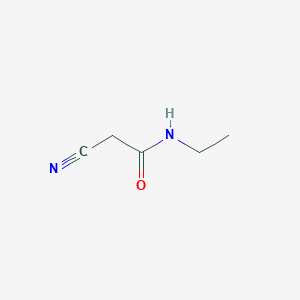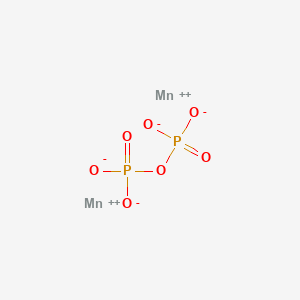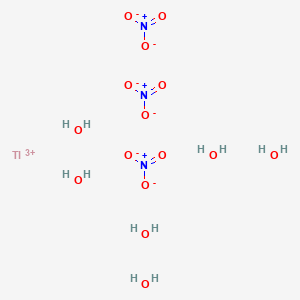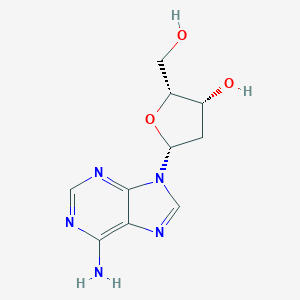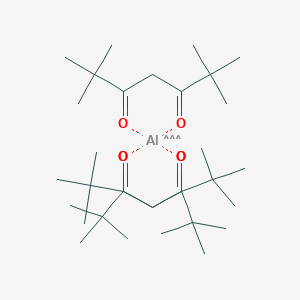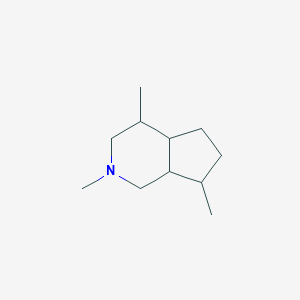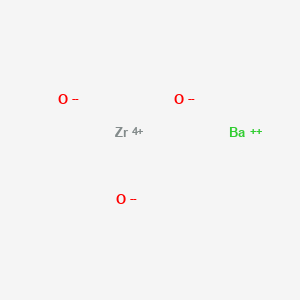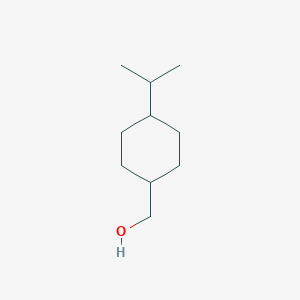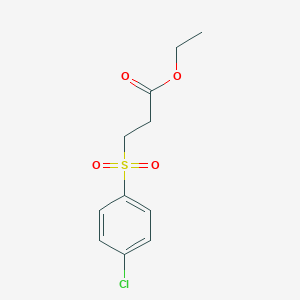
Bismuth, compd. with manganese (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, compd. with manganese (1:1) is a chemical compound that is formed by the combination of bismuth and manganese in a 1:1 ratio. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields. In
Wirkmechanismus
The mechanism of action of bismuth, compd. with manganese (1:1) is not fully understood. However, it is believed that the compound may act as a Lewis acid catalyst in organic synthesis reactions, facilitating the formation of chemical bonds. In addition, the compound's magnetic properties may be due to the interaction between the bismuth and manganese ions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of bismuth, compd. with manganese (1:1). However, studies have shown that bismuth compounds can have antimicrobial properties and may be effective against certain types of bacteria. In addition, bismuth compounds have been used in the treatment of gastrointestinal disorders, such as peptic ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
Bismuth, compd. with manganese (1:1) has several advantages for use in lab experiments. It is relatively easy to synthesize, and the resulting compound is stable and can be stored for extended periods. In addition, the compound's magnetic properties make it useful for studying magnetic materials and devices. However, there are also limitations to using this compound in lab experiments. For example, the compound may be toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on bismuth, compd. with manganese (1:1). One area of interest is the compound's potential use as a catalyst in organic synthesis reactions. Further studies are needed to understand the mechanism of action and optimize the conditions for its use as a catalyst. In addition, the compound's magnetic properties may have potential applications in the development of magnetic storage devices. Further research is also needed to explore the compound's antimicrobial properties and potential use in the treatment of bacterial infections. Overall, bismuth, compd. with manganese (1:1) is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
Bismuth, compd. with manganese (1:1) can be synthesized by mixing bismuth nitrate pentahydrate and manganese(II) chloride tetrahydrate in a 1:1 molar ratio in water. The resulting mixture is then heated at 60-70°C for several hours until the solution turns dark brown. The precipitate is then filtered, washed with water, and dried under vacuum.
Wissenschaftliche Forschungsanwendungen
Bismuth, compd. with manganese (1:1) has been studied for its potential applications in various fields. In the field of materials science, this compound has been investigated for its magnetic properties and potential use in magnetic storage devices. In addition, this compound has been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
12010-50-3 |
|---|---|
Produktname |
Bismuth, compd. with manganese (1:1) |
Molekularformel |
BiMn |
Molekulargewicht |
263.9184 g/mol |
IUPAC-Name |
bismuth;manganese |
InChI |
InChI=1S/Bi.Mn |
InChI-Schlüssel |
KYAZRUPZRJALEP-UHFFFAOYSA-N |
SMILES |
[Mn].[Bi] |
Kanonische SMILES |
[Mn].[Bi] |
Andere CAS-Nummern |
12010-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



